3-Hydroxy-2-methoxybenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
3-Hydroxy-2-methoxybenzaldehyde, also known as o-Vanillin, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens . The compound has been found to be particularly effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . Use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ), indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (152.15 g/mol for this compound ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effectiveness can be enhanced when used in combination with other agents, such as phenylpyrroles . This synergistic chemosensitization greatly lowers the minimum inhibitory concentrations required .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-methoxybenzaldehyde is known to interact with various enzymes, proteins, and other biomolecules. It has been found to disrupt the fungal antioxidation system, indicating its potential interaction with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s redox-active properties .
Cellular Effects
The cellular effects of this compound are primarily observed in its antifungal activity. It has been shown to disrupt cellular antioxidation in fungi, leading to inhibited fungal growth . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve disruption of cellular antioxidation. This is achieved through its redox-active properties, which may lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 278.4±20.0 °C at 760 mmHg and a flash point of 115.5±15.3 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is likely that the compound is involved in pathways related to the metabolism of phenolic compounds, given its structural similarity to other phenolic compounds .
Preparation Methods
3-Hydroxy-2-methoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with semicarbazide hydrochloride using sodium acetate as a catalyst . The mixture is heated under reflux conditions for 24 hours, followed by purification through recrystallization . Industrial production methods often involve the use of green chemistry principles to minimize the use of hazardous substances .
Chemical Reactions Analysis
3-Hydroxy-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents such as sodium borohydride.
Condensation: The compound can participate in aldol condensation reactions to form α,β-unsaturated carbonyl compounds.
Scientific Research Applications
3-Hydroxy-2-methoxybenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Hydroxy-2-methoxybenzaldehyde is similar to other benzaldehyde derivatives such as:
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Vanillin is a more common isomer with a hydroxyl group in the para position.
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde): This compound has the hydroxyl and methoxy groups in different positions, leading to different chemical properties and applications.
This compound stands out due to its unique combination of functional groups and its specific applications in scientific research and industry.
Properties
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66495-88-3 | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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